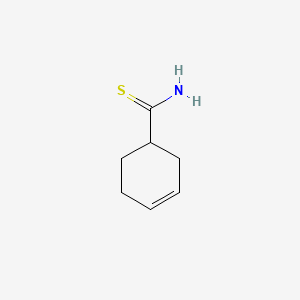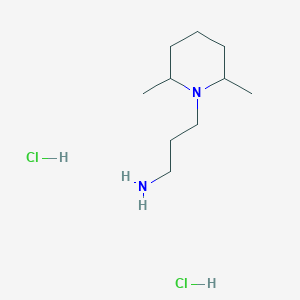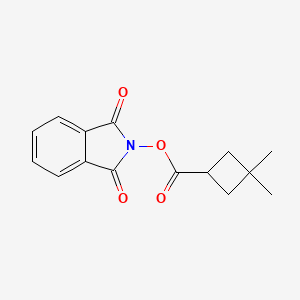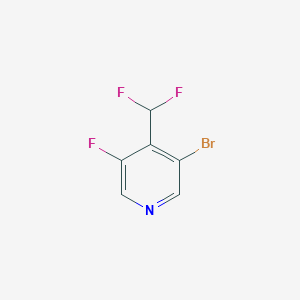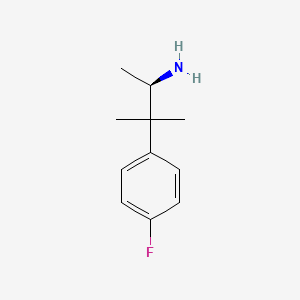![molecular formula C10H9BrF3N B13575194 3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13575194.png)
3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine: is a chemical compound with the molecular formula C10H9BrF3N It is a pyridine derivative, characterized by the presence of a bromine atom at the third position and a trifluoromethylcyclobutyl group at the second position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine typically involves the following steps:
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and cyclobutylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be utilized.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
Chemistry: In chemistry, 3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biology and medicine, this compound can be used as a precursor for the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound valuable in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine depends on its specific application
Binding to Enzymes: The compound can bind to enzymes and inhibit their activity, leading to changes in biochemical pathways.
Receptor Interaction: The compound can interact with receptors on the cell surface, triggering signaling cascades that result in cellular responses.
Modulation of Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
相似化合物的比较
- 3-Bromo-6-cyclobutyl-2-(trifluoromethyl)pyridine
- 2-Bromo-3-(trifluoromethyl)pyridine
- 3-Bromo-2-hydroxypyridine
Comparison: Compared to similar compounds, 3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine is unique due to the presence of both a trifluoromethyl group and a cyclobutyl group. This combination of functional groups imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.
属性
分子式 |
C10H9BrF3N |
|---|---|
分子量 |
280.08 g/mol |
IUPAC 名称 |
3-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine |
InChI |
InChI=1S/C10H9BrF3N/c11-7-3-1-6-15-8(7)9(4-2-5-9)10(12,13)14/h1,3,6H,2,4-5H2 |
InChI 键 |
SBOPXFISBOOFEG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C2=C(C=CC=N2)Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


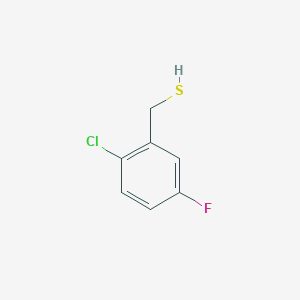
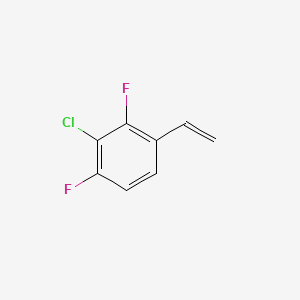
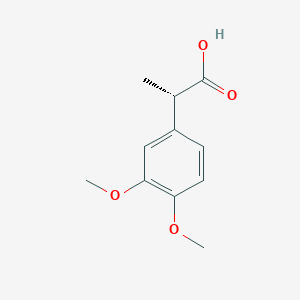
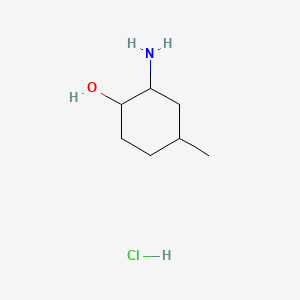
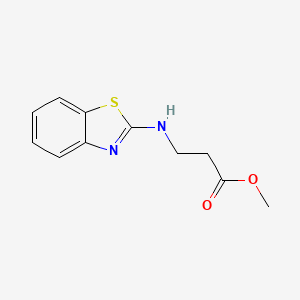
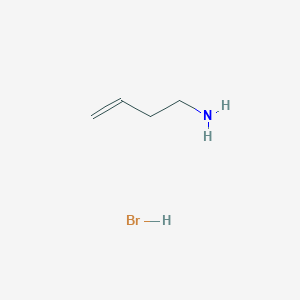
![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13575163.png)
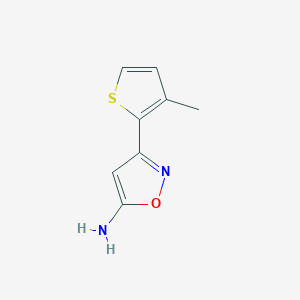
![N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide](/img/structure/B13575196.png)
